(2Z)-3-[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(PHENYLFORMAMIDO)-N-(PROPAN-2-YL)PROP-2-ENAMIDE
Overview
Description
(2Z)-3-[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(PHENYLFORMAMIDO)-N-(PROPAN-2-YL)PROP-2-ENAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(PHENYLFORMAMIDO)-N-(PROPAN-2-YL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines and α,β-unsaturated carbonyl compounds. The reaction conditions may involve:
Condensation reactions: Using acidic or basic catalysts to form the pyrazole ring.
Nitration: Introducing the nitro group into the aromatic ring.
Amidation: Forming the amide bond under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(PHENYLFORMAMIDO)-N-(PROPAN-2-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or palladium on carbon.
Catalysts: Acidic or basic catalysts for condensation and hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Reduction: Can yield the corresponding amine derivative.
Substitution: Can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(PHENYLFORMAMIDO)-N-(PROPAN-2-YL)PROP-2-ENAMIDE is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, anti-cancer, and antimicrobial activities. Research may focus on:
Drug development: Exploring its potential as a therapeutic agent.
Biological assays: Testing its activity against various biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (2Z)-3-[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(PHENYLFORMAMIDO)-N-(PROPAN-2-YL)PROP-2-ENAMIDE would depend on its specific biological activity. Generally, pyrazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Inhibition of enzyme activity: Binding to the active site of enzymes and preventing their function.
Receptor modulation: Interacting with cellular receptors to alter signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **(2Z)-3-[3-(3-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-(PHENYLFORMAMIDO)-N-(PROPAN-2-YL)PROP-2-ENAMIDE can be compared with other pyrazole derivatives, such as:
3-(3-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide: Similar structure but different functional groups.
1-Phenyl-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an amide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(Z)-1-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O4/c1-19(2)29-28(35)25(30-27(34)20-10-5-3-6-11-20)17-22-18-32(23-13-7-4-8-14-23)31-26(22)21-12-9-15-24(16-21)33(36)37/h3-19H,1-2H3,(H,29,35)(H,30,34)/b25-17- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRSWITWPNFEEG-UQQQWYQISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CN(N=C1C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=CN(N=C1C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.